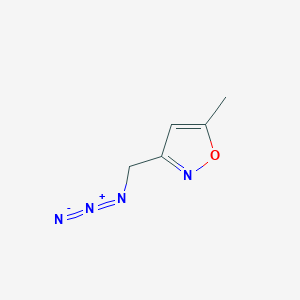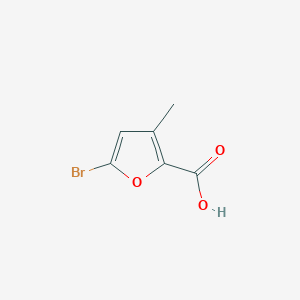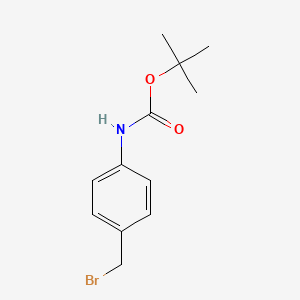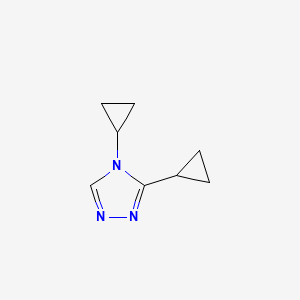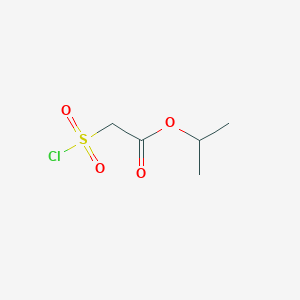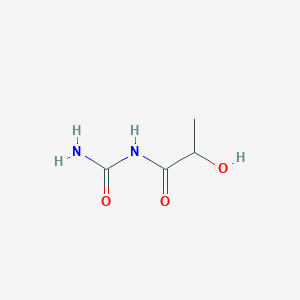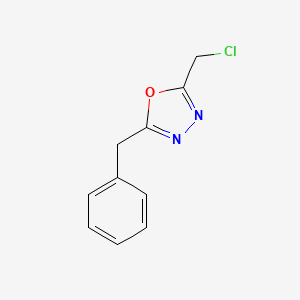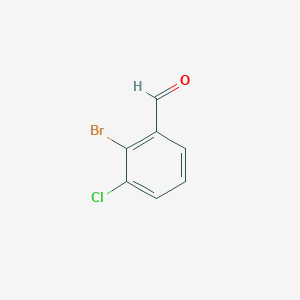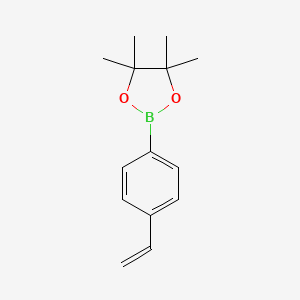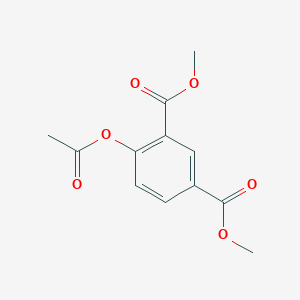
4-Acetoxiisoftalato de dimetilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents involves a multi-step process that includes the preparation of the substituted phthalocyanine complexes with metals such as Zinc, Cobalt, Copper, and Nickel. These novel compounds are characterized using a variety of techniques, including electronic absorption, nuclear magnetic resonance spectroscopy, infrared spectroscopy, elemental analysis, and mass spectrometry. The synthesis process aims to explore the antioxidant and antibacterial properties of these metallophthalocyanines, which are derived from their dimethyl isophthalate starting materials .
Molecular Structure Analysis
The molecular structure of the synthesized metallophthalocyanines is determined through spectroscopic methods. The electronic absorption spectra provide insights into the electronic transitions within the molecules, while nuclear magnetic resonance (NMR) spectroscopy offers detailed information about the molecular framework and the environment of the hydrogen atoms. Infrared spectroscopy is used to identify functional groups and to confirm the presence of the phthalocyanine core and the dimethyl isophthalate substituents. Mass spectrometry provides the molecular weight and helps to confirm the molecular formula of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of the synthesized metallophthalocyanines is evaluated through their antioxidant and antibacterial activities. The antioxidant activity is assessed using the DPPH free radical scavenging method and the ferrous ion chelating activity assay. The results indicate that the Co(II) and Zn(II) phthalocyanine complexes exhibit significant radical scavenging abilities, while the Co(II) and Cu(II) complexes show very strong ferrous ion chelating activities. These activities suggest that the metallophthalocyanines can participate in chemical reactions that neutralize free radicals and chelate metal ions, which are important for their potential therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate are investigated through their synthesis via melt condensation polymerization. The molecular weight characteristics of these polymers are studied, revealing that the number-average molecular weight reaches a plateau due to intramolecular cyclization, while the weight-average molecular weight continues to increase due to ester interchange reactions. The solubility of the polymers in common organic solvents and their low intrinsic viscosities are noted, along with the degree of branching determined by quantitative 13C NMR spectroscopy. These properties are crucial for understanding the behavior of the polymers in various applications .
Aplicaciones Científicas De Investigación
Catálisis fotoredox
4-Acetoxiisoftalato de dimetilo: se utiliza en la catálisis fotoredox, que es una rama de la química que aprovecha la energía lumínica para acelerar las reacciones químicas. Este compuesto puede actuar como un organocatalizador fotoredox, facilitando reacciones que de otra manera serían difíciles de lograr .
Síntesis orgánica
En la síntesis orgánica, This compound sirve como bloque de construcción para crear estructuras moleculares complejas. Su funcionalidad de éster permite modificaciones y transformaciones posteriores, lo que lo convierte en un reactivo versátil en la química sintética .
Producción de polímeros
Este compuesto también participa en la producción de polímeros. Al actuar como monómero, se puede polimerizar en varias formas, contribuyendo a las propiedades del material del polímero resultante, como la flexibilidad, la durabilidad y la resistencia a los productos químicos .
Química medicinal
En la química medicinal, This compound se puede utilizar para sintetizar fármacos. Sus características estructurales se pueden incorporar a las moléculas de fármacos, lo que puede alterar sus propiedades farmacocinéticas y farmacodinámicas .
Remediación ambiental
Las investigaciones han demostrado que los derivados del ftalato, como This compound, se pueden degradar en los procesos de tratamiento de aguas residuales. Esto destaca su posible aplicación en la remediación ambiental, particularmente en la degradación de contaminantes orgánicos persistentes .
Química analítica
This compound: se puede utilizar como un compuesto estándar o de referencia en química analítica. Su estructura y propiedades bien definidas lo hacen adecuado para calibrar instrumentos y validar métodos analíticos .
Ciencia de los materiales
En la ciencia de los materiales, este compuesto se puede utilizar para modificar las propiedades superficiales de los materiales. Puede ser parte de recubrimientos o aditivos que mejoran el rendimiento de los materiales en diversas condiciones .
Investigación bioquímica
Por último, This compound se puede utilizar en la investigación bioquímica como una sonda o reactivo. Podría interactuar con moléculas biológicas, ayudando a dilucidar las vías bioquímicas o las relaciones estructura-función de las biomoléculas .
Propiedades
IUPAC Name |
dimethyl 4-acetyloxybenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-7(13)18-10-5-4-8(11(14)16-2)6-9(10)12(15)17-3/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBAKPXGINZGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634669 |
Source


|
| Record name | Dimethyl 4-(acetyloxy)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71932-29-1 |
Source


|
| Record name | Dimethyl 4-(acetyloxy)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

